molecular formula C7H9KN2O3 B8176112 Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B8176112
M. Wt: 208.26 g/mol
InChI Key: PEBNVISHTWMUMV-UHFFFAOYSA-M
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Description

Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is an organic compound with the molecular formula C7H11KN2O3 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl hydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The final step involves the neutralization of the oxadiazole carboxylic acid with potassium hydroxide to yield the potassium salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity. The process also involves rigorous purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylate group.

    Substitution: The tert-butyl group or the oxadiazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents into the oxadiazole ring.

Scientific Research Applications

Chemistry: In chemistry, potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions, influencing its activity.

Comparison with Similar Compounds

  • Potassium 5-tert-butyl-1,3-oxazole-2-carboxylate
  • Potassium 5-tert-butyl-1,2,4-triazole-3-carboxylate
  • Potassium 5-tert-butyl-1,3,4-thiadiazole-2-carboxylate

Comparison: Compared to these similar compounds, potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties

Biological Activity

Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

PropertyValue
CAS No. 2247616-84-6
Molecular Formula C7H9KN2O3
Molecular Weight 208.3 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival. Studies have shown that oxadiazole derivatives can exhibit significant antibacterial and antifungal properties .
  • Anticancer Activity : It is suggested that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it may inhibit the Bcl-2 protein, which is known for its role in preventing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In a study focused on various oxadiazole derivatives, compounds containing the oxadiazole ring exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against several cancer cell lines. For example:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and KG1a (acute myeloid leukemia).
  • IC50 Values : The compound showed IC50 values in the low micromolar range against Bcl-2 positive human cancer cell lines, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar oxadiazole derivatives is essential:

CompoundStructure TypeAnticancer Activity (IC50)Antimicrobial Activity
This compound1,3,4-OxadiazoleLow μM rangeSignificant
Potassium 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate1,2,4-OxadiazoleModerate μM rangeModerate
Potassium 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate1,2,4-OxadiazoleHigh μM rangeLow

Case Studies and Research Findings

  • Anticancer Research : A study synthesized various oxadiazole derivatives and tested their effects on cancer cell lines. The most potent compounds exhibited IC50 values ranging from 0.52 to 0.88 μM against Bcl-2 expressing cell lines .
  • Antimicrobial Research : Another investigation highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents against resistant strains .

Properties

IUPAC Name

potassium;5-tert-butyl-1,3,4-oxadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.K/c1-7(2,3)6-9-8-4(12-6)5(10)11;/h1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBNVISHTWMUMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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